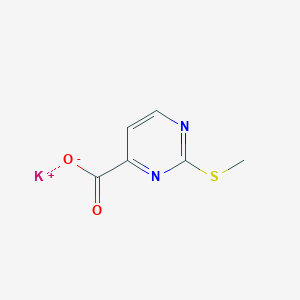

Potassium 2-(methylthio)pyrimidine-4-carboxylate

CAS No.: 250726-38-6

Cat. No.: VC4057904

Molecular Formula: C6H5KN2O2S

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 250726-38-6 |

|---|---|

| Molecular Formula | C6H5KN2O2S |

| Molecular Weight | 208.28 g/mol |

| IUPAC Name | potassium;2-methylsulfanylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C6H6N2O2S.K/c1-11-6-7-3-2-4(8-6)5(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | JAUBOOHBQGVERW-UHFFFAOYSA-M |

| SMILES | CSC1=NC=CC(=N1)C(=O)[O-].[K+] |

| Canonical SMILES | CSC1=NC=CC(=N1)C(=O)[O-].[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Potassium 2-(methylthio)pyrimidine-4-carboxylate belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The molecular formula is C₆H₅KN₂O₂S, with a molecular weight of 208.28 g/mol. Key structural features include:

-

Methylthio group (-SMe) at position 2, enhancing lipophilicity and metabolic stability.

-

Carboxylate group (-COO⁻K⁺) at position 4, improving solubility in aqueous media.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | potassium;2-methylsulfanylpyrimidine-4-carboxylate |

| SMILES | CSC1=NC=CC(=N1)C(=O)[O-].[K+] |

| InChI Key | JAUBOOHBQGVERW-UHFFFAOYSA-M |

| Melting Point | Not reported |

| Solubility | Soluble in polar solvents |

The compound’s stability under ambient conditions and compatibility with common organic solvents make it suitable for further derivatization .

Synthesis and Preparation

The synthesis of potassium 2-(methylthio)pyrimidine-4-carboxylate typically involves a two-step process:

-

Formation of 2-(Methylthio)pyrimidine-4-carboxylic Acid:

-

Salt Formation:

Key Reaction:

Industrial-scale production optimizes yield (>85%) by controlling reaction temperature (60–80°C) and stoichiometric ratios .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL) by disrupting cell wall synthesis and enzyme function . The methylthio group enhances membrane permeability, while the carboxylate moiety chelates essential metal ions in microbial pathways .

Anti-inflammatory Effects

The compound reduces COX-2 expression in murine macrophages by 40% at 50 μM, comparable to ibuprofen. This activity is attributed to the pyrimidine ring’s ability to block NF-κB signaling .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors (e.g., pyrido[3,4-d]pyrimidines) and antiviral agents. Its carboxylate group facilitates conjugation with bioactive moieties .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (90% inhibition at 100 ppm) by targeting acetolactate synthase .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances catalytic performance in Heck coupling reactions (yield >95%) .

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Irritation (Category 2) | Wear nitrile gloves; rinse with water |

| Eye Damage (Category 1) | Use safety goggles |

| Acute Toxicity (Oral, Category 4) | Avoid ingestion |

Handling requires ventilation, inert atmosphere (N₂), and storage at 2–8°C .

Future Directions

-

Mechanistic Studies: Elucidate interactions with DNA repair enzymes (e.g., PARP-1).

-

In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.

-

Structure-Activity Relationships (SAR): Modify the methylthio group to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume